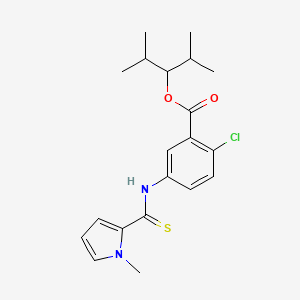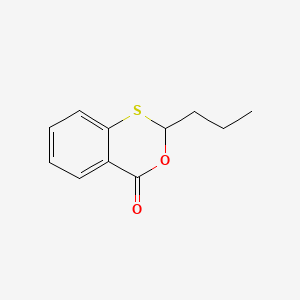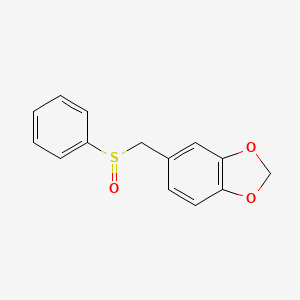
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine is a complex organophosphorus compound This compound is characterized by its unique structure, which includes multiple phenyl groups and phosphorus-nitrogen bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine typically involves the reaction of 3-methylphenyl derivatives with phosphorus trichloride and ammonia under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The temperature and pressure conditions are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphorus oxides.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorus pentoxide, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylphosphonium chloride: Another organophosphorus compound with similar coordination properties.
Triphenylphosphine: A widely used ligand in coordination chemistry.
Hexaphenylphosphoramide: A compound with similar structural features and reactivity.
Uniqueness
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine is unique due to its multiple phenyl groups and the presence of phosphorus-nitrogen bonds, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activity make it a compound of significant interest in various fields of research.
Propiedades
Número CAS |
6944-52-1 |
|---|---|
Fórmula molecular |
C56H64N12P4 |
Peso molecular |
1029.1 g/mol |
Nombre IUPAC |
2-N,2-N',4-N,4-N',6-N,6-N',8-N,8-N'-octakis(3-methylphenyl)-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene-2,2,4,4,6,6,8,8-octamine |
InChI |
InChI=1S/C56H64N12P4/c1-41-17-9-25-49(33-41)57-69(58-50-26-10-18-42(2)34-50)65-70(59-51-27-11-19-43(3)35-51,60-52-28-12-20-44(4)36-52)67-72(63-55-31-15-23-47(7)39-55,64-56-32-16-24-48(8)40-56)68-71(66-69,61-53-29-13-21-45(5)37-53)62-54-30-14-22-46(6)38-54/h9-40,57-64H,1-8H3 |
Clave InChI |
NLXBARURHGYOBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NP2(=NP(=NP(=NP(=N2)(NC3=CC=CC(=C3)C)NC4=CC=CC(=C4)C)(NC5=CC=CC(=C5)C)NC6=CC=CC(=C6)C)(NC7=CC=CC(=C7)C)NC8=CC=CC(=C8)C)NC9=CC=CC(=C9)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



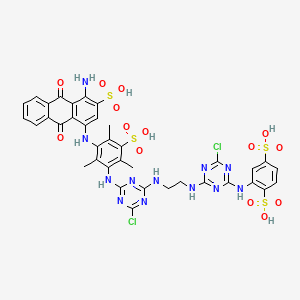

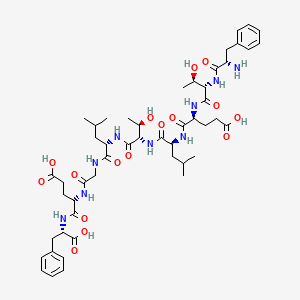
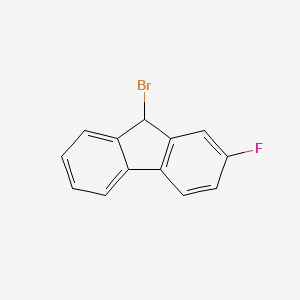

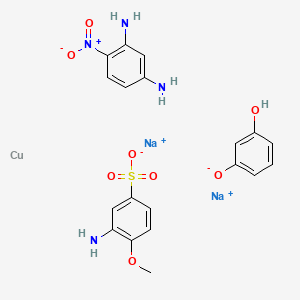
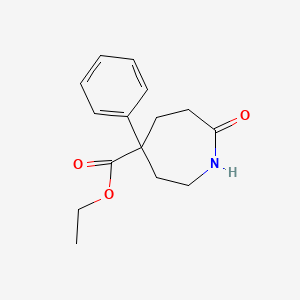
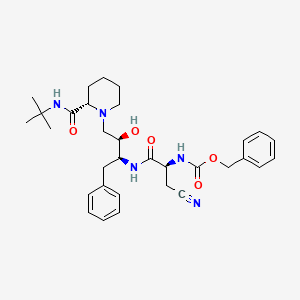

![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
